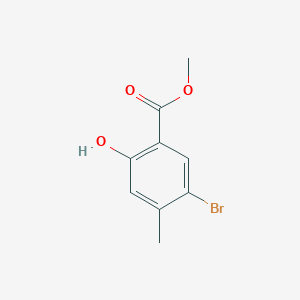
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
概要
説明
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a chemical compound with the CAS Number: 39503-57-6. It has a molecular weight of 245.07 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-methylbenzoate .
Synthesis Analysis
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate involves a mixture of the compound (40,2.9 g, 11.83 mmol) and K2CO3 (3.27 g, 23.7 mmol) in anhydrous acetonitrile (25 mL). MeI (2.52 g, 17.8 mmol) is then added. The mixture is stirred at 40 °C for 2 h and then at room temperature overnight (16 h) .Molecular Structure Analysis
The InChI Code for Methyl 5-bromo-2-hydroxy-4-methylbenzoate is 1S/C9H9BrO3/c1-5-3-8 (11)6 (4-7 (5)10)9 (12)13-2/h3-4,11H,1-2H3 and the InChI Key is DEMKAVJRIYGNEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a solid at room temperature. It should be stored in a dry environment .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : Methyl 5-bromo-2-hydroxy-4-methylbenzoate is involved in the synthesis of various complex chemical compounds. For instance, it has been used in the synthesis of aromatic constituents of calichemicin antibiotics, a significant finding given the therapeutic potential of these antibiotics (Laak & Scharf, 1989). Moreover, this compound is instrumental in electrophilic substitution reactions that lead to various brominated and nitro compounds, showcasing its versatility in chemical transformations (Clarke, Scrowston, & Sutton, 1973).
Intermediates in Pharmaceutical Synthesis : This compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Sheng-li, 2004). Its role in producing pharmacologically active derivatives further highlights its significance in medicinal chemistry.
Photodynamic Therapy and Cancer Research
- Photosensitizers in Photodynamic Therapy : Recent research has demonstrated the potential of derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in photodynamic therapy (PDT). Compounds synthesized from it have been characterized for their photophysical properties, making them viable candidates for use as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antipsychotic Research
Potential in Antibacterial Agents : The compound has been used in the synthesis of nickel(II) complexes with demonstrated antibacterial activity against various strains such as E. coli and S. aureus (Yu-jie, 2011).
Antidopaminergic Properties : In the field of neuroscience and psychopharmacology, derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate have shown potent antidopaminergic properties, making them promising for the development of antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990).
ConclusionMethyl 5-bromo-2-hydroxy-4-methylbenzoate is a versatile compound with applications ranging from the synthesis of complex chemical entities to the development of potential pharmaceuticals in cancer therapy
Scientific Research Applications of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : Methyl 5-bromo-2-hydroxy-4-methylbenzoate is involved in the synthesis of various complex chemical compounds. For instance, it has been used in the synthesis of aromatic constituents of calichemicin antibiotics, a significant finding given the therapeutic potential of these antibiotics (Laak & Scharf, 1989). Moreover, this compound is instrumental in electrophilic substitution reactions that lead to various brominated and nitro compounds, showcasing its versatility in chemical transformations (Clarke, Scrowston, & Sutton, 1973).
Intermediates in Pharmaceutical Synthesis : This compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Sheng-li, 2004). Its role in producing pharmacologically active derivatives further highlights its significance in medicinal chemistry.
Photodynamic Therapy and Cancer Research
- Photosensitizers in Photodynamic Therapy : Recent research has demonstrated the potential of derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in photodynamic therapy (PDT). Compounds synthesized from it have been characterized for their photophysical properties, making them viable candidates for use as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antipsychotic Research
Potential in Antibacterial Agents : The compound has been used in the synthesis of nickel(II) complexes with demonstrated antibacterial activity against various strains such as E. coli and S. aureus (Yu-jie, 2011).
Antidopaminergic Properties : In the field of neuroscience and psychopharmacology, derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate have shown potent antidopaminergic properties, making them promising for the development of antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990).
Safety And Hazards
特性
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKAVJRIYGNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465491 | |
| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
CAS RN |
39503-57-6 | |
| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
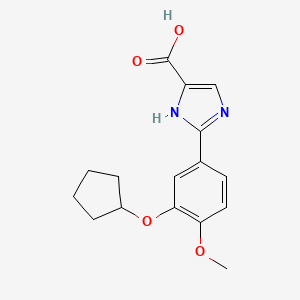
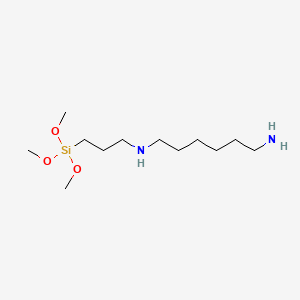
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
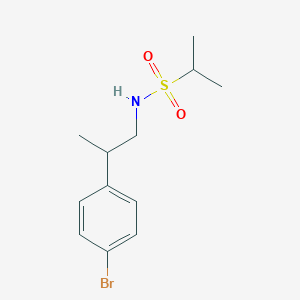
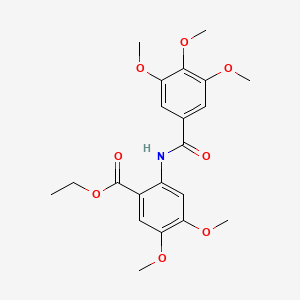
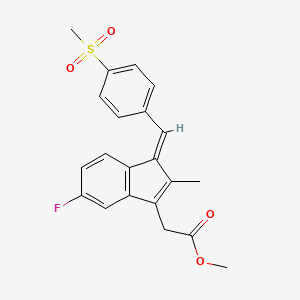
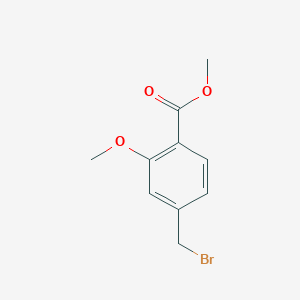
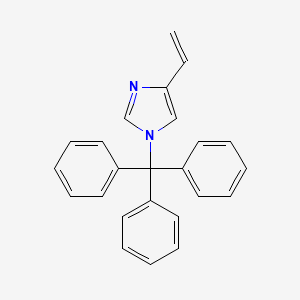
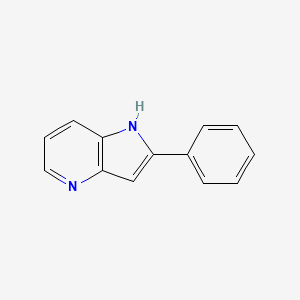
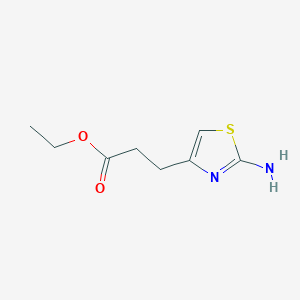
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)